Deferasirox

Description

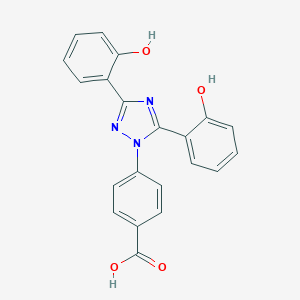

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048596 | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, White to slightly yellow powder | |

CAS No. |

201530-41-8 | |

| Record name | Deferasirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201530-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferasirox [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 264-265 °C, 116 - 117 °C | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Deferasirox: A Multifaceted Approach to Targeting Cancer Cell Viability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deferasirox, an orally active and well-established iron chelator, has garnered significant attention in the oncology field for its potent anti-neoplastic properties.[1][2] Initially developed for the treatment of chronic iron overload, its ability to selectively induce cell death in malignant cells has opened new avenues for cancer therapy.[3][4] Cancer cells exhibit an increased reliance on iron for their rapid proliferation and metabolic activities, making them particularly vulnerable to iron deprivation.[5] This guide provides a comprehensive technical overview of the multifaceted mechanisms through which this compound exerts its anti-cancer effects, offering insights for researchers and drug development professionals exploring novel therapeutic strategies.

Core Mechanism: Intracellular Iron Deprivation

The foundational mechanism of this compound's anti-cancer activity lies in its high affinity for intracellular iron.[6] By binding to and sequestering this essential metal, this compound effectively starves cancer cells of a critical element required for numerous biological processes.[1][2]

Inhibition of Iron-Dependent Enzymes

A primary consequence of iron depletion is the inhibition of iron-dependent enzymes that are crucial for cell growth and proliferation. A key target is ribonucleotide reductase , the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA.[7] By inhibiting this enzyme, this compound halts DNA replication and induces cell cycle arrest, thereby impeding tumor growth.[7]

Induction of Apoptosis: A Primary Mode of Cell Kill

A predominant outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[8][9] This process is orchestrated through the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase-Dependent Apoptotic Pathway

Studies have consistently demonstrated that this compound triggers the intrinsic apoptotic pathway.[8][9] This is characterized by:

-

Activation of Initiator Caspases: this compound treatment leads to the activation of caspase-9.[9]

-

Activation of Executioner Caspases: This is followed by the activation of downstream executioner caspases, primarily caspase-3 and caspase-7.[3][8][9]

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.[3][9]

The induction of apoptosis has been observed across a wide range of cancer cell lines, including myeloid leukemia, malignant lymphoma, and pancreatic cancer.[8][9][10]

Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

A standard method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[9] Include an untreated control.

-

Cell Harvesting: Following treatment, gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Interpretation of Results:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, this compound can also halt the progression of the cell cycle, preventing cancer cells from dividing.[5][10]

Modulation of Cell Cycle Regulatory Proteins

This compound has been shown to induce cell cycle arrest, often in the G1/S or S phase, by altering the expression of key regulatory proteins:[3][10]

-

Upregulation of p21(CIP1/WAF1): this compound increases the expression of the cyclin-dependent kinase inhibitor p21, which prevents the transition from the G1 to the S phase.[3][11]

-

Downregulation of Cyclin D1: This drug promotes the degradation of cyclin D1, a protein essential for G1 phase progression.[3][5]

The net effect is a halt in cell proliferation, contributing to the overall anti-tumor activity of this compound.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

A growing body of evidence indicates that this compound's anti-cancer effects are, in part, mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][12][13]

While seemingly paradoxical for an iron chelator (as free iron can catalyze ROS formation via the Fenton reaction), this compound can induce a rapid increase in intracellular ROS levels.[5][13] This surge in ROS can lead to:

-

DNA Damage: Oxidative stress can cause significant damage to DNA, triggering cell death pathways.[5][13]

-

Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, a hallmark of a specific type of iron-dependent cell death known as ferroptosis.[14]

Induction of Ferroptosis

Recent studies suggest that this compound can induce ferroptosis in cancer cells.[12][14] This is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. A mitochondrially targeted version of this compound has been shown to be particularly effective at inducing ferroptosis by depleting glutathione, a major cellular antioxidant.[14]

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in promoting cancer cell survival, proliferation, and inflammation. This compound has been identified as a potent inhibitor of the NF-κB pathway.[15] Interestingly, some studies suggest that this inhibitory effect may be independent of its iron-chelating and ROS-scavenging properties, pointing to a unique mechanism of action not shared by other iron chelators.[15]

PI3K/AKT/GSK3β and mTOR Pathway Repression

This compound has been shown to repress the pro-survival PI3K/AKT/GSK3β pathway.[5][13] This repression is linked to the generation of ROS and leads to the degradation of cyclin D1.[5] Furthermore, this compound can down-regulate the mammalian target of rapamycin (mTOR) pathway by enhancing the expression of REDD1, a negative regulator of mTOR signaling.[11][16] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Wnt/β-catenin Pathway Downregulation

In multiple myeloma cells, this compound has been found to induce apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), which in turn leads to the downregulation of the Wnt/β-catenin signaling pathway.[17]

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

The role of this compound in regulating HIF-1α, a key transcription factor for cellular adaptation to hypoxia, is complex. Some studies have shown that this compound can inhibit HIF-1α expression, which would be beneficial in an anti-cancer context as HIF-1α promotes tumor survival and angiogenesis.[18] However, other reports suggest that this compound, like other iron chelators, can stabilize HIF-1α protein levels under certain conditions.[19][20] This dual role may be cell-type and context-dependent and warrants further investigation.

Visualizing this compound's Multifaceted Mechanism of Action

The following diagram illustrates the interconnected pathways through which this compound exerts its anti-cancer effects.

Caption: this compound's anti-cancer mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |

| K562 | Myeloid Leukemia | 46.33 | Apoptosis, mTOR pathway repression | [16] |

| U937 | Myeloid Leukemia | 16.91 | Apoptosis | [16] |

| HL-60 | Myeloid Leukemia | 50 | Apoptosis | [16] |

| DMS-53 | Lung Carcinoma | Proliferation inhibition | Proliferation inhibition | [3][6] |

| SK-N-MC | Neuroepithelioma | Proliferation inhibition | Proliferation inhibition | [3][6] |

| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |

| HPAF-II | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |

| Panc 10.05 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |

| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | Clinically feasible concentrations | Growth inhibition, Cell cycle arrest, Apoptosis | [5] |

Conclusion and Future Directions

This compound presents a compelling case as a repurposed drug for cancer therapy. Its multifaceted mechanism of action, targeting fundamental cancer cell vulnerabilities such as iron metabolism, cell cycle progression, and survival signaling, makes it an attractive candidate for further investigation. The ability of this compound to induce multiple forms of cell death, including apoptosis and ferroptosis, suggests its potential to overcome resistance to conventional chemotherapies.

Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including traditional chemotherapy and targeted therapies.[21]

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various cancer types, both as a monotherapy and in combination regimens.[1][22][23]

-

Targeted Delivery: Developing novel formulations, such as nanoparticle-based delivery systems, to enhance tumor-specific targeting and minimize potential side effects.[24]

The continued exploration of this compound's anti-cancer properties holds significant promise for expanding the therapeutic arsenal against a broad spectrum of malignancies.

References

-

Forni, A., et al. (2012). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. PLoS One, 7(9), e45952. [Link]

-

Richardson, D. R., et al. (2012). The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology, 82(6), 1144-1155. [Link]

-

Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for this compound?. Journal of Clinical Pharmacology, 53(9), 885-891. [Link]

-

Salehi, S., et al. (2015). Synthesis and In Vitro Anticancer Evaluations of this compound Iron Chelator. e-Proceeding of 1st International Nastaran Cancer Symposium-2015. [Link]

-

Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for this compound?. University of Birmingham's Research Portal. [Link]

-

Buss, J. L., et al. (2013). Iron Chelation in the Treatment of Cancer: A New Role for this compound?. ResearchGate. [Link]

-

Chen, Y. A., et al. (2023). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. British Journal of Haematology, 192(4), 747-760. [Link]

-

Ghosh, S., et al. (2024). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv. [Link]

-

Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. SciSpace. [Link]

-

Mims, A. S., et al. (2011). The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase. Acta Haematologica, 126(4), 241-245. [Link]

-

Kamihara, Y., et al. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget, 7(39), 64340-64351. [Link]

-

Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science, 100(5), 970-977. [Link]

-

Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species‐ and GSK3β‐dependent mechanism. ResearchGate. [Link]

-

ResearchGate. (n.d.). This compound induces early apoptosis. Treatment with this compound caused... Download Scientific Diagram. [Link]

-

Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central. [Link]

-

Samara, A., et al. (2021). Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood, 138(Supplement 1), 3475. [Link]

-

Kaur, J., et al. (2019). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Chemical Communications, 55(72), 10731-10734. [Link]

-

Salehi, S., et al. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. Journal of Inorganic Biochemistry, 161, 87-97. [Link]

-

CenterWatch. (2018). This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies. Clinical Research Trial Listing. [Link]

-

Uehara, T., et al. (2016). This compound, a Novel Oral Iron Chelator, Shows Antiproliferative Activity Against Pancreatic Cancer in Vitro and in Vivo. BMC Cancer, 16, 702. [Link]

-

Kim, H. S., et al. (2012). Effects of oral iron chelator this compound on human malignant lymphoma cells. Korean Journal of Hematology, 47(3), 217-223. [Link]

-

ResearchGate. (n.d.). This compound induced hypoxia-inducible factor -1α (HIF-1α) protein... Download Scientific Diagram. [Link]

-

Kaur, J., et al. (2019). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed Central. [Link]

-

Shapira, S., et al. (2019). This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression. Experimental Hematology, 70, 56-66.e2. [Link]

-

AACR Journals. (2011). Abstract 2132: Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research, 71(8 Supplement), 2132. [Link]

-

Chen, C., et al. (2014). Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial‑mesenchymal transition in colorectal cancer. Oncology Letters, 7(1), 211-216. [Link]

-

El-Far, A. H., et al. (2022). Potential anticancer effect of free and nanoformulated this compound for breast cancer treatment: in-vitro and in-vivo evaluation. Journal of Drug Delivery Science and Technology, 74, 103554. [Link]

-

ClinicalTrials.gov. (2018). Myelodysplastic Syndromes (MDS) Event Free Survival With Iron Chelation Therapy Study. NCT00940602. [Link]

-

Basiouny, D. A., et al. (2012). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 3, 123-131. [Link]

-

Yamasaki, T., et al. (2015). Effects of an oral iron chelator, this compound, on advanced hepatocellular carcinoma. World Journal of Gastroenterology, 21(16), 4905-4913. [Link]

-

Cullis, J., et al. (2020). De-Iron: a phase 2 trial of the activity and safety of this compound administered at early iron loading in patients with transfusion-dependent myelodysplastic syndromes. British Journal of Haematology, 189(6), e237-e240. [Link]

-

Kim, H. S., et al. (2012). Effects of oral iron chelator this compound on human malignant lymphoma cells. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. [Link]

-

AACR Journals. (2011). Abstract 4465: Inhibition of tumor growth, lymphangiogenesis, and metastasis by iron chelators, deferoxamine and this compound, in breast cancers. Cancer Research, 71(8 Supplement), 4465. [Link]

-

Furukawa, T., et al. (1992). Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis. Life Sciences, 50(26), 2059-2065. [Link]

-

ResearchGate. (n.d.). Effects of this compound and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. Request PDF. [Link]

-

Taher, A. T., et al. (2013). This compound for the treatment of iron overload in non-transfusion-dependent thalassemia. Expert Review of Hematology, 6(5), 539-547. [Link]

-

Al-Ghananim, R. T., et al. (2023). Efficacy and Safety of Combined Deferiprone and this compound in Iron-Overloaded Patients: A Systematic Review. Cureus, 15(11), e48325. [Link]

-

Brittenham, G. M. (2006). Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3433-3434. [Link]

Sources

- 1. Iron chelation in the treatment of cancer: a new role for this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 3. The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]

- 7. Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of oral iron chelator this compound on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effects of an oral iron chelator, this compound, on advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. tandfonline.com [tandfonline.com]

Introduction: The Challenge of Iron Overload and the Role of Chelation

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Deferasirox

Chronic iron overload, a frequent consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes (MDS), poses a significant threat to patient health.[1][2] The human body lacks a natural mechanism for excreting excess iron, leading to its accumulation in vital organs such as the liver, heart, and endocrine glands.[1] This deposition catalyzes the formation of reactive oxygen species, inducing cellular damage, fibrosis, and eventual organ failure.[2][3]

Iron chelation therapy is the cornerstone of managing transfusional hemosiderosis. The goal is to bind excess iron into stable, excretable complexes, thereby reducing the body's total iron burden and mitigating toxicity. This compound (marketed as Exjade® and Jadenu®) represents a significant advancement in this field as an orally active, once-daily tridentate chelator.[1][3][4] This guide provides a detailed exploration of the preclinical pharmacodynamics of this compound, offering researchers and drug development professionals a framework for its evaluation in experimental models.

Core Pharmacodynamics: The Molecular Mechanism of this compound

This compound's therapeutic effect is rooted in its high affinity and specificity for ferric iron (Fe³⁺).[5] As a tridentate chelator, a single this compound molecule forms three bonds with an iron atom, creating a stable 2:1 complex (two this compound molecules to one iron atom).[3] This complex is then primarily eliminated from the body.

Key Mechanistic Steps:

-

Absorption & Distribution: Following oral administration, this compound is absorbed and becomes highly bound to plasma proteins (>99%), distributing throughout the bloodstream.[6]

-

Chelation of Systemic Iron: this compound effectively binds to iron within the plasma, particularly the highly toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI).[1][3] This action is critical as LPI is a key mediator of iron-catalyzed oxidative damage.[1]

-

Mobilization of Tissue Iron: The drug can also mobilize iron from intracellular stores, primarily from the liver, which is a major site of iron deposition.[7]

-

Metabolism & Excretion: The this compound-iron complex is metabolized in the liver, mainly via glucuronidation (UGT1A1 and UGT1A3), and is predominantly excreted through the bile into the feces.[3][4][8]

This mechanism effectively shifts the body's iron balance from net accumulation to net excretion, reducing the labile iron pool and gradually depleting pathological tissue iron stores.

Caption: Mechanism of Action of this compound.

Preclinical Models for Pharmacodynamic Assessment

The evaluation of this compound relies on robust preclinical models that can accurately recapitulate the key features of human iron overload.

Part A: In Vitro Models

In vitro systems offer a controlled environment to dissect specific aspects of this compound's activity, such as its antioxidant potential and chelation efficacy at a molecular level.

Rationale for Use: These models are invaluable for initial screening, mechanism elucidation, and comparing the intrinsic activity of different chelators without the complexities of a whole-organism system.

Example Experimental System: Assessing Antioxidant Activity Studies have utilized model systems to evaluate how this compound reduces oxidative damage caused by iron catalysis.[9][10] This can be done by monitoring the iron-induced oxidation of a substrate like ascorbic acid or the peroxidation of lipids like linoleic acid.[9][10]

Protocol 1: In Vitro Assessment of Iron-Catalyzed Oxidation

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare stock solutions of an iron salt (e.g., FeCl₃), a substrate (e.g., ascorbic acid), and buffer.

-

-

Reaction Setup:

-

In a cuvette or microplate well, combine the buffer and ascorbic acid solution.

-

Add the this compound solution to the experimental group and an equivalent volume of solvent to the control group.

-

-

Initiation of Oxidation:

-

Initiate the reaction by adding the FeCl₃ solution to all wells.

-

-

Monitoring:

-

Immediately begin monitoring the reaction using a UV-visible spectrophotometer. Track the decrease in absorbance at the characteristic wavelength for ascorbic acid over time.

-

-

Analysis:

-

Calculate the rate of oxidation for both the control and this compound-treated groups. A significantly slower rate in the presence of this compound indicates effective chelation and antioxidant activity.[9]

-

Part B: In Vivo Models

Animal models are essential for evaluating the systemic pharmacodynamics of this compound, including its efficacy in reducing organ iron and its overall safety profile.

Rationale for Use: In vivo models integrate the complexities of drug absorption, distribution, metabolism, and excretion (ADME) with the pathological consequences of iron overload, providing a more clinically relevant assessment. Rodent models, such as mice and gerbils, are commonly used.[11][12]

Model Creation: Induction of Iron Overload The most common and straightforward method for creating an iron overload model is through parenteral administration of iron dextran.[13] This approach bypasses intestinal regulation and allows for the rapid accumulation of iron in tissues, mimicking transfusional siderosis.[13]

Protocol 2: Induction of Iron Overload and this compound Treatment in Mice

-

Animal Selection: Use a standard mouse strain (e.g., C57BL/6 or Balb/c). Allow animals to acclimate for at least one week.

-

Iron Overload Induction:

-

Administer iron dextran via intraperitoneal (i.p.) injection. A typical dose might be 100 mg/kg, given weekly for 4-8 weeks, depending on the desired level of iron loading.[14]

-

Include a control group that receives saline injections.

-

-

Treatment Initiation:

-

Monitoring and Sample Collection:

-

Monitor animal body weight and general health throughout the study.

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points to measure serum ferritin.

-

-

Terminal Endpoint:

-

At the end of the treatment period (e.g., 4-12 weeks), euthanize the animals.

-

Perfuse with saline to remove blood from organs.

-

Collect key tissues (liver, spleen, heart, kidney) for analysis. Fix a portion of the tissues in formalin for histology and freeze the remainder for iron quantification.

-

Caption: General Experimental Workflow for Preclinical In Vivo Study.

Key Pharmacodynamic Endpoints and Methodologies

A robust preclinical study requires validated endpoints to quantify the efficacy and safety of this compound.

Efficacy Assessment

The primary goal is to demonstrate a reduction in the body's iron burden.

-

Liver Iron Concentration (LIC): This is a gold-standard endpoint. It reflects the total iron accumulated in the primary storage organ and correlates well with total body iron stores.[4]

-

Methodology: LIC is determined from frozen tissue samples using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

-

Serum Ferritin: This is a convenient and widely used biomarker for monitoring iron stores.[15] While it can be influenced by inflammation, serial measurements provide a strong indication of changes in body iron burden.[15]

-

Methodology: Measured from serum samples using a species-specific ELISA kit.

-

-

Tissue Iron Deposition (Histology): Histological staining provides crucial qualitative and semi-quantitative information on the location and extent of iron deposits within the tissue architecture.[12]

Protocol 3: Perls' Prussian Blue Staining for Tissue Iron

-

Tissue Preparation:

-

Use 5 µm thick sections from formalin-fixed, paraffin-embedded tissue blocks.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

-

Staining Solution:

-

Prepare a fresh working solution by mixing equal parts of 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide.

-

-

Staining:

-

Incubate the slides in the Perls' staining solution for 30 minutes at room temperature.

-

Rinse thoroughly in several changes of distilled water.

-

-

Counterstaining:

-

Counterstain with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol to xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope. Iron deposits will appear as distinct blue-to-purple granules.[16] The intensity and distribution of the staining can be scored semi-quantitatively.

-

Safety Assessment

Preclinical studies must rigorously evaluate potential toxicities. For this compound, the primary organs of concern are the kidney and liver.[8][18]

-

Renal Function: Monitor for signs of nephrotoxicity.

-

Methodology: Measure serum creatinine and blood urea nitrogen (BUN) from blood samples. Perform histopathological examination of kidney tissue for any signs of tubular injury.[8]

-

-

Hepatic Function: Monitor for signs of liver injury.

-

Methodology: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] Conduct histopathological analysis of liver tissue.

-

Dose-Response and Efficacy Data in Preclinical Models

Establishing a clear dose-response relationship is fundamental to understanding the pharmacodynamics of this compound. Clinical data has shown that doses of 20 mg/kg/day can stabilize iron levels, while doses of 30-40 mg/kg/day are typically required to achieve a negative iron balance and reduce iron burden.[4] Preclinical models should aim to replicate and validate these findings.

Data Presentation: Summarizing Preclinical Efficacy

The following table provides a template for summarizing key efficacy data from a representative preclinical study, illustrating the expected dose-dependent effects of this compound.

| Treatment Group | Dose (mg/kg/day) | Change in Serum Ferritin (ng/mL) | Final Liver Iron Concentration (µg/g dry weight) | Histological Iron Score (Liver; 0-4 scale) |

| Iron Overload + Vehicle | 0 | +550 ± 120 | 8500 ± 950 | 3.8 ± 0.4 |

| Iron Overload + DFX | 10 | +210 ± 95 | 6200 ± 780 | 3.1 ± 0.5 |

| Iron Overload + DFX | 20 | -150 ± 110 | 4100 ± 650 | 2.2 ± 0.6 |

| Iron Overload + DFX | 30 | -890 ± 250 | 1800 ± 430 | 1.1 ± 0.3 |

| Saline Control (No Iron) | 0 | +20 ± 15 | 350 ± 80 | 0.1 ± 0.1 |

Data are presented as Mean ± SD and are hypothetical, based on expected outcomes from published literature.[1][4][19]

Conclusion

The preclinical pharmacodynamic evaluation of this compound requires a multi-faceted approach, combining in vitro mechanistic studies with robust in vivo models of iron overload. By employing standardized protocols and validated endpoints such as LIC, serum ferritin, and histological iron deposition, researchers can effectively characterize the dose-dependent efficacy of this crucial iron chelator. Furthermore, careful monitoring of renal and hepatic safety markers is essential for defining its therapeutic window. The methodologies and insights presented in this guide provide a comprehensive framework for scientists engaged in the development and characterization of iron chelation therapies, ultimately supporting the translation of preclinical findings into clinical benefits for patients with chronic iron overload.

References

-

Galeotti, C., et al. (2021). Evaluation of Pharmacokinetics and Pharmacodynamics of this compound in Pediatric Patients. Pharmaceuticals, 14(8), 799. [Link]

-

Shah, N. R. (2014). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 5, 55–64. [Link]

-

Chuncharunee, S., et al. (2023). The Efficacy and Safety of this compound Monotherapy as a Second-Line Treatment in Transfusion-Dependent Thalassemia with Iron Overload. Journal of Clinical Medicine, 12(13), 4469. [Link]

-

Reich, S., & Hentze, M. W. (2024). Isn't it ironic? Functional iron deficiency at the core of Parkinson's disease pathobiology. Journal of Clinical Investigation. [Link]

-

Ioannou, H., et al. (2023). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 14, 1251342. [Link]

-

Cappellini, M. D., et al. (2009). Efficacy and safety of this compound doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload. British Journal of Haematology, 147(5), 752–759. [Link]

-

Novartis Pharmaceuticals. (2020). A Study Assessing the Efficacy and Safety of this compound in Patients With Transfusion-dependent Iron Overload. ClinicalTrials.gov. [Link]

-

Cappellini, M. D. (2011). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 7, 115–128. [Link]

-

Mavromoustakos, T., et al. (2016). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Molecules, 21(3), 369. [Link]

-

Italia, K., et al. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 250-256. [Link]

-

Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]

-

Gardenghi, S., et al. (2012). Histopathologic analysis of iron deposition in 15-month mouse thalassemic tissues. ResearchGate. [Link]

-

Pfeiffer, C. M., & Looker, A. C. (2017). Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. The American Journal of Clinical Nutrition, 106(Suppl 6), 1606S–1614S. [Link]

-

Tanaka, C. (2014). Clinical Pharmacology of this compound. Clinical Pharmacokinetics, 53(9), 771-780. Referenced in: Galeotti, C., et al. (2021). Pharmaceuticals, 14(8), 799. [Link]

-

Mavromoustakos, T., et al. (2016). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. ResearchGate. [Link]

-

Bar-Am, O., et al. (2014). Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. PLOS ONE, 9(9), e107251. [Link]

-

Chen, C., et al. (2014). Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload. Lipids in Health and Disease, 13, 149. [Link]

-

Medscape. (n.d.). Exjade, Jadenu (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

ResearchGate. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload. ResearchGate. [Link]

-

Novartis. (2021). Important Information to Remember About Exjade/Jadenu (this compound) Physician guide. [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Apotex Inc. (2022). This compound Tablets - PRODUCT MONOGRAPH. [Link]

-

Jack, C. R., et al. (2009). Histological Co-Localization of Iron in Aβ Plaques of PS/APP Transgenic Mice. NeuroImage, 44(4), 1313–1319. [Link]

-

Italia, K., et al. (2015). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. ResearchGate. [Link]

-

Oliva, E. N., et al. (2020). From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers in Oncology, 10, 831. [Link]

-

ResearchGate. (n.d.). Histological Evaluation of Iron in Liver Biopsies: Relationship To Hfe Mutations. ResearchGate. [Link]

-

National Institutes of Health. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Novartis. (2019). HIGHLIGHTS OF PRESCRIBING INFORMATION - EXJADE. [Link]

-

Taher, A., et al. (2009). Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study. European Journal of Haematology, 82(6), 458-465. [Link]

Sources

- 1. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Biology to Clinical Practice: Iron Chelation Therapy With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Evaluation of Pharmacokinetics and Pharmacodynamics of this compound in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics [frontiersin.org]

- 9. Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Histological Co-Localization of Iron in Aβ Plaques of PS/APP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. novartis.com [novartis.com]

- 19. Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure and Iron Binding Ratio of Deferasirox

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox (marketed as Exjade®, Jadenu®, and others) is a cornerstone in the management of chronic iron overload, a condition that can lead to severe organ toxicity if left untreated.[1][2][3] Its therapeutic success is fundamentally rooted in its unique molecular architecture and its specific, high-affinity interaction with ferric iron (Fe³⁺). This guide provides a comprehensive technical examination of the molecular structure of this compound, the stoichiometry and mechanism of its iron chelation, and the physicochemical properties of the resulting complex. We will delve into the causality behind its design as a tridentate ligand, detail the experimental methodologies used to validate its 2:1 binding ratio with iron, and present this information with the clarity and depth required for advanced research and development.

Introduction: The Clinical Imperative for Oral Iron Chelation

Chronic iron overload, often a consequence of repeated blood transfusions for conditions like β-thalassemia and sickle cell disease, poses a significant threat of morbidity and mortality.[1][4][5] The human body lacks a natural mechanism for excreting excess iron, leading to its accumulation in vital organs such as the heart, liver, and endocrine glands.[2][5] This deposition catalyzes the formation of reactive oxygen species, inducing cellular damage and organ dysfunction.[2][6]

For decades, the standard of care was deferoxamine, a hexadentate chelator requiring prolonged, burdensome subcutaneous infusions.[1][4] The development of this compound marked a paradigm shift, offering an effective, once-daily oral therapy that enhances patient compliance and quality of life.[4][7][8] Approved by the U.S. Food and Drug Administration (FDA) in 2005, this compound has become a first-line treatment for transfusional iron overload.[1][3][9][10][11] Understanding its core mechanism is critical for its optimal clinical application and for the rational design of future chelating agents.

Molecular Structure and Physicochemical Properties of this compound

This compound, chemically named 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a meticulously designed molecule optimized for oral bioavailability and selective iron binding.[9][10][12]

Structural Anatomy

The molecule is a member of the triazole class, featuring a central 1,2,4-triazole ring.[9] This core is substituted with three key functional groups that dictate its chelating activity and overall properties:

-

Two 2-hydroxyphenyl (phenolic) groups: Positioned at the 3 and 5 positions of the triazole ring. The hydroxyl (-OH) groups on these phenols are critical for coordinating with the iron ion.

-

One 4-carboxyphenyl (benzoic acid) group: Attached at the 1 position of the triazole ring. This group influences the molecule's solubility and pharmacokinetic profile.

This specific arrangement of nitrogen and oxygen donor atoms classifies this compound as a tridentate ligand .[2][9][12][13][14] This means a single this compound molecule can form three coordinate bonds with a central metal ion.[2]

Diagram: Molecular Structure of this compound

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data

A summary of key physicochemical properties is essential for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₅N₃O₄ | [9][10][15][16] |

| Molecular Weight | 373.37 g/mol | [9][15][16][17] |

| Appearance | White to slightly yellow powder | [18] |

| Solubility | Practically insoluble in water, slightly soluble in ethanol, freely soluble in DMSO | [17][19] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [20] |

| LogP (AlogP) | 3.71 - 3.8 | [9][15] |

| pKa | Not explicitly detailed, but phenolic -OH and carboxylic acid groups are key ionization sites. | |

| Melting Point | 260-262 °C | [19] |

The high lipophilicity (indicated by LogP) and high permeability are crucial for its oral absorption, a significant advantage over deferoxamine.[10] Its poor aqueous solubility is addressed in pharmaceutical formulations, such as dispersible tablets, to ensure adequate bioavailability.[7][20]

The Core Mechanism: Iron (Fe³⁺) Chelation

The therapeutic action of this compound is entirely dependent on its ability to bind iron with high affinity and selectivity, forming a stable complex that can be easily excreted from the body.[2][9]

Stoichiometry: The 2:1 Binding Ratio

The defining characteristic of this compound's interaction with iron is its 2:1 binding ratio .[9][10][13][21] This means that two molecules of this compound coordinate with a single ferric (Fe³⁺) ion .[10][21][22]

Causality: This 2:1 stoichiometry is not arbitrary; it is a direct consequence of the coordination chemistry of both the ligand and the metal ion.

-

This compound as a Tridentate Ligand: Each molecule provides three coordination sites.

-

Fe³⁺ Preference for Hexacoordination: Ferric iron has a strong preference for a six-coordinate geometry, typically an octahedral arrangement.

Therefore, two tridentate this compound molecules perfectly satisfy the hexacoordinate requirement of a single Fe³⁺ ion, forming a stable, neutral complex often denoted as Fe-[DFX]₂ .[21][22][23] This complex formation effectively sequesters labile, redox-active iron, preventing it from participating in harmful free-radical-generating reactions.[2][6] The resulting complex is stable and is primarily eliminated via fecal excretion.[2][8][10]

Diagram: Formation of the Fe-[this compound]₂ Complex

Caption: Two this compound molecules chelate one Fe³⁺ ion to form a stable 2:1 complex.

Selectivity

This compound exhibits a high affinity for Fe³⁺. While it has a very low affinity for other biologically relevant metals like zinc (Zn²⁺) and copper (Cu²⁺), some variable decreases in the serum concentrations of these trace metals have been observed clinically.[9][13] The clinical significance of these minor interactions remains under investigation.[13][18]

Experimental Validation of the Iron Binding Ratio

The 2:1 stoichiometry is not merely theoretical; it has been rigorously confirmed through various experimental techniques. Spectrophotometric methods are particularly powerful for this purpose.

Key Experimental Protocol: Job's Method of Continuous Variation

Job's method, also known as the method of continuous variations, is a classic and definitive technique used to determine the stoichiometry of a metal-ligand complex in solution.[24][25][26]

Principle: The method involves preparing a series of solutions where the total molar concentration of the metal (M) and the ligand (L) is kept constant, but their mole fractions are varied systematically.[24][26] A physical property that is proportional to the concentration of the formed complex—most commonly UV-Vis absorbance at a wavelength where the complex absorbs strongly but the reactants do not—is measured for each solution.[24][26] When this property is plotted against the mole fraction of the ligand, the resulting curve (a "Job plot") shows a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[24][27]

Step-by-Step Methodology:

-

Preparation of Equimolar Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or methanol, buffered to a physiological pH of ~7.4).

-

Prepare a stock solution of a ferric iron salt (e.g., FeCl₃ or Fe(NO₃)₃) of the exact same molarity (1 mM) in the same buffered solvent system.

-

-

Preparation of the Continuous Variation Series:

-

Prepare a series of at least 10-12 solutions in separate vials or cuvettes.

-

In each vial, the total volume is kept constant (e.g., 3 mL). The volumes of the metal and ligand stock solutions are varied to achieve mole fractions of the ligand ranging from 0 to 1.0. For example:

-

Vial 1: 3.0 mL Metal + 0.0 mL Ligand (Mole Fraction Ligand = 0)

-

Vial 2: 2.7 mL Metal + 0.3 mL Ligand (Mole Fraction Ligand = 0.1)

-

...

-

Vial 7: 1.0 mL Metal + 2.0 mL Ligand (Mole Fraction Ligand ≈ 0.67)

-

...

-

Vial 11: 0.0 mL Metal + 3.0 mL Ligand (Mole Fraction Ligand = 1.0)

-

-

-

Spectrophotometric Measurement:

-

Allow the solutions to equilibrate for a set period to ensure complex formation is complete.

-

Determine the absorption spectrum of the Fe-[DFX]₂ complex to identify the wavelength of maximum absorbance (λ_max). This is typically in the visible range, giving the complex a distinct color.

-

Measure the absorbance of each solution in the series at this predetermined λ_max. Use the buffered solvent as a blank.

-

-

Data Analysis and Interpretation:

-

Plot the measured absorbance (Y-axis) against the mole fraction of this compound (X-axis).

-

The plot will typically show two linear segments that intersect. The mole fraction at which the maximum absorbance occurs reveals the stoichiometry.[24]

-

For a 2:1 (Ligand:Metal) complex like Fe-[DFX]₂, the maximum absorbance will be observed at a ligand mole fraction of ~0.67 .[27] This is because the ratio of moles is L/M = 2/1, and the mole fraction of L is nL / (nL + nM) = 2 / (2 + 1) = 0.67.

-

Diagram: Experimental Workflow for Job's Plot Analysis

Caption: Workflow for determining the this compound-iron binding ratio using Job's method.

Conclusion and Future Directions

The molecular structure of this compound is a testament to rational drug design. Its tridentate nature is perfectly complementary to the coordination requirements of ferric iron, resulting in a highly stable and specific 2:1 Fe-[DFX]₂ complex. This fundamental binding ratio, validated by robust experimental methods like Job's plot analysis, is the cornerstone of its clinical efficacy in managing chronic iron overload.

For researchers and drug development professionals, a deep understanding of this structure-activity relationship is paramount. It not only informs the optimal clinical use of this compound but also provides a validated framework for the development of next-generation iron chelators. Future research may focus on modifying the this compound scaffold to enhance its efficacy, reduce potential off-target effects, or improve its pharmacokinetic profile further, all while maintaining the critical 2:1 chelation stoichiometry that has proven so successful.

References

-

Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Hershko, C. (2006). Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 108(12), 3683–3685. [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. [Link]

-

Wang, W. C., & Lu, M. Y. (2009). [this compound--a new oral iron chelator--review]. Zhongguo shi yan xue ye xue za zhi, 17(5), 1369–1373. [Link]

-

Job's continuous variation method: Significance and symbolism. (2025, February 20). Wisdomlib. [Link]

-

Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload. ResearchGate. [Link]

-

Cappellini, M. D. (2006). This compound: a novel, once-daily oral iron chelator. Therapy, 3(4), 453-464. [Link]

-

This compound: A Review of Its Use for Chronic Iron Overload in Patients with Non-Transfusion-Dependent Thalassaemia. ResearchGate. [Link]

-

Cappellini, M. D. (2008). Long-term experience with this compound (ICL670), a once-daily oral iron chelator, in the treatment of transfusional iron overload. Expert opinion on pharmacotherapy, 9(13), 2391–2402. [Link]

-

What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)? Dr.Oracle. [Link]

-

Porter, J. B. (2006). This compound: An effective once-daily orally active iron chelator. Drugs of today (Barcelona, Spain : 1998), 42(10), 657–665. [Link]

-

Spectrophotometric study of complexes by Job's method. SlideShare. [Link]

-

This compound: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Cappellini, M. D., Porter, J., & El-Beshlawy, A. (2010). Update on the use of this compound in the management of iron overload. Therapeutics and clinical risk management, 6, 291–299. [Link]

-

This compound. Wikipedia. [Link]

-

Rao, V. J., Mukkanti, K., Vekariya, N. A., Gupta, P. B., & Islam, A. (2012). Synthesis and Characterization of Related Substances of this compound, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(21), 3163-3174. [Link]

-

Job plot. Wikipedia. [Link]

-

Gholivand, K., Shariati-Rad, M., & Zare, K. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. Journal of inorganic biochemistry, 162, 140–149. [Link]

-

Exjade (this compound) tablets label. accessdata.fda.gov. [Link]

-

Exjade (this compound) FDA Approval History. Drugs.com. [Link]

-

This compound tablets for oral suspension. accessdata.fda.gov. [Link]

-

Ren, P., & Collum, D. B. (2014). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 33(8), 1848–1862. [Link]

-

This compound is an orally active tridentate iron chelator with 3 polar interaction sites in the binding pocket. ResearchGate. [Link]

-

Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. ResearchGate. [Link]

-

EXJADE® (this compound) Tablets for Oral Suspension. accessdata.fda.gov. [Link]

-

Jadenu (this compound) Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Smith, L. B., Franz, K. J. (2016). Expanding the Therapeutic Potential of the Iron Chelator this compound in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic chemistry, 55(17), 8422–8431. [Link]

-

Compound: this compound (CHEMBL550348). ChEMBL, EMBL-EBI. [Link]

-

Waldmeier, F., Bruin, G. J., & Lattard, V. (2007). In vitro blood distribution and plasma protein binding of the iron chelator this compound (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human. Biopharmaceutics & drug disposition, 28(5), 229–239. [Link]

-

UV-Vis absorption spectra of this compound (DFRA, 0.1 mM), its chelate complexes with Fe³⁺ (0.1 mM) and Cu²⁺ (0.1 mM), FeCl3 (0.01 mM), CuCl2 (0.02 mM) and ascorbic acid (Asc, 0.1 mM) in ethanol solution. ResearchGate. [Link]

-

Lin, H. R., Lu, M. Y., & Lin, K. H. (2017). This compound-Iron Complex Formation Ratio as an Indicator of Long-term Chelation Efficacy in β-Thalassemia Major. Therapeutic drug monitoring, 39(2), 183–189. [Link]

-

Synthesis and Characterization of Related Substances of this compound, an Iron (Fe) Chelating Agent. ResearchGate. [Link]

-

Lin, H. R., Lu, M. Y., & Lin, K. H. (2017). This compound-iron complex formation ratio as an indicator of long-term chelation efficacy in β-thalassemia major. Therapeutic Drug Monitoring, 39(2), 183-189. [Link]

-

Suneetha, D., & Rao, A. L. (2013). Development And Validation Of Newer Analytical Methods For The Estimation Of this compound In Bulk And In Tablet Dosage Form By Uv Spectroscopy And RP – HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 529-534. [Link]

-

Quantitative determination of this compound in bulk and pharmaceutical formulation by UV spectrophotometric method. ResearchGate. [Link]

-

A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. MDPI. [Link]

-

Singh, S., Mohammed, N., Ackerman, R., Porter, J. B., & Hider, R. C. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical biochemistry, 203(1), 116–120. [Link]

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. [this compound--a new oral iron chelator--review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term experience with this compound (ICL670), a once-daily oral iron chelator, in the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. This compound: An effective once-daily orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. drugs.com [drugs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Compound: this compound (CHEMBL550348) - ChEMBL [ebi.ac.uk]

- 16. This compound | 201530-41-8 [chemicalbook.com]

- 17. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. This compound CAS#: 201530-41-8 [m.chemicalbook.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. In vitro blood distribution and plasma protein binding of the iron chelator this compound (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound-Iron Complex Formation Ratio as an Indicator of Long-term Chelation Efficacy in β-Thalassemia Major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. asdlib.org [asdlib.org]

- 25. Job's continuous variation method: Significance and symbolism [wisdomlib.org]

- 26. Job plot - Wikipedia [en.wikipedia.org]

- 27. pesrsncollege.edu.in [pesrsncollege.edu.in]

An In-Depth Technical Guide to Investigating the Anti-Proliferative Properties of Deferasirox

Abstract

Deferasirox (DFX), an orally administered, high-affinity iron chelator, is clinically established for the management of chronic iron overload resulting from blood transfusions.[1][2] Beyond its primary function, a compelling body of evidence has emerged demonstrating that DFX possesses potent anti-proliferative and pro-apoptotic properties against a wide spectrum of hematological and solid malignancies.[3][4][5] This guide provides a comprehensive technical overview of the multifaceted mechanisms underpinning DFX's anti-neoplastic activity. We will delve into the critical dependence of cancer cells on iron, explore the key signaling pathways modulated by DFX, and present detailed, field-proven experimental workflows for researchers to rigorously investigate these effects in a laboratory setting. The narrative moves beyond simple iron deprivation to elucidate how DFX intersects with and disrupts core oncogenic signaling networks, including the Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR pathways.

The Rationale: Exploiting Cancer's Iron Addiction

The aggressive proliferation of malignant cells necessitates a profound metabolic reprogramming to support rapid growth and division.[6] A critical, yet often overlooked, aspect of this reprogramming is an increased demand for iron.[7][8] Iron is an indispensable cofactor for a multitude of enzymes involved in fundamental cellular processes that are frequently hyperactive in cancer.[6][9]

-

DNA Synthesis and Repair: The rate-limiting enzyme for DNA synthesis, ribonucleotide reductase (RNR), is iron-dependent. It catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[10][11]

-

Cell Cycle Progression: Key proteins that regulate the cell cycle are influenced by iron availability.

-

Mitochondrial Respiration: Iron-sulfur clusters are fundamental components of the electron transport chain, which is central to cellular energy production.

To satisfy this heightened requirement, cancer cells strategically alter their iron homeostasis machinery. They typically upregulate the expression of transferrin receptor 1 (TfR1) to maximize iron uptake and downregulate the iron exporter ferroportin (FPN) to sequester iron intracellularly.[9][12] This creates a metabolic vulnerability. By introducing a potent iron chelator like DFX, we can effectively starve cancer cells of this essential micronutrient, leading to a cascade of anti-proliferative events.

Core Mechanisms of this compound-Mediated Anti-Proliferative Activity

The anti-cancer effects of DFX are not solely attributable to passive iron starvation. The drug actively initiates several cytotoxic programs within the cancer cell.

Direct Consequences of Iron Depletion

The most immediate effect of DFX is the chelation of the intracellular labile iron pool. This has two major consequences:

-

Inhibition of Ribonucleotide Reductase (RNR): By sequestering the iron cofactor essential for RNR's catalytic activity, DFX effectively halts the production of deoxyribonucleotides.[10] This leads to a depletion of the building blocks for DNA replication, causing a stall in the S phase of the cell cycle and subsequent cell cycle arrest.[4]

-

Induction of Oxidative Stress: While seemingly paradoxical for a chelator, DFX has been shown to increase the production of reactive oxygen species (ROS) in various cancer cells.[13][14][15] This can trigger severe oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, programmed cell death.[16]

Induction of Cell Cycle Arrest and Apoptosis

DFX consistently demonstrates the ability to induce G1/S or S-phase cell cycle arrest and trigger apoptosis across numerous cancer cell lines, including those from lymphoma, leukemia, multiple myeloma, and pancreatic cancer.[3][4][13][17][18] The molecular hallmarks of this process are well-documented and involve the activation of the intrinsic (mitochondrial) apoptosis pathway, evidenced by the proteolytic cleavage and activation of Caspase-9 , Caspase-3 , and their downstream substrate, PARP (Poly ADP-ribose polymerase).[3][17][18]

A key target in DFX-mediated cell cycle control is Cyclin D1 , a critical regulator of the G1-S transition. DFX promotes the degradation of Cyclin D1, preventing the cell from progressing through the cell cycle.[5][14]

This compound as a Modulator of Oncogenic Signaling

Perhaps the most compelling aspect of DFX's anti-cancer activity is its ability to inhibit multiple, distinct oncogenic signaling pathways. This pleiotropic effect makes it a powerful agent capable of disrupting the complex network that drives cancer cell survival and proliferation.

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling cascade is aberrantly activated in many cancers, promoting proliferation and stemness. Recent studies have revealed a critical dependence of this pathway on iron.[19][20] DFX-mediated iron chelation leads to the destabilization of the key effector protein, β-catenin . This prevents its translocation to the nucleus and subsequent activation of target genes such as c-Myc and Cyclin D1, thereby suppressing tumor growth.[3][21]

Suppression of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation. In many hematologic malignancies, NF-κB is constitutively active. DFX has been identified as a potent inhibitor of NF-κB activity.[22][23] Interestingly, this inhibitory effect can occur independently of DFX's iron chelation and ROS scavenging activities, suggesting a more direct mode of action on the pathway's components.[22][23][24]

Disruption of the PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR pathway is a master regulator of cell growth, metabolism, and survival. DFX has been shown to repress this pathway through at least two distinct mechanisms:

-